N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Overview
Description
N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyrido[1,2-a]pyrimidine core with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide typically involves the condensation of a pyrido[1,2-a]pyrimidine derivative with a thiophene carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[1,2-a]pyrimidine core can be reduced to form dihydropyrido[1,2-a]pyrimidines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydropyrido[1,2-a]pyrimidines.
Substitution: Introduction of halogen atoms or other electrophilic groups on the thiophene ring.
Scientific Research Applications
N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer activity.
Pyrido[2,3-d]pyrimidine: Similar structure but with different substitution patterns, also investigated for its kinase inhibitory properties.
Quinazoline: A well-known kinase inhibitor used in cancer therapy.
Uniqueness
N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide is unique due to its specific combination of a pyrido[1,2-a]pyrimidine core with a thiophene moiety. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for targeted drug design and material science applications.
Properties
IUPAC Name |
N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-5-12-15-7-10(14(19)17(12)8-9)16-13(18)11-3-2-6-20-11/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDJBKXUXXADJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=CS3)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.